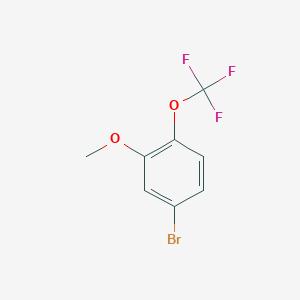

5-Bromo-2-(trifluoromethoxy)anisole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2-methoxy-1-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O2/c1-13-7-4-5(9)2-3-6(7)14-8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDGCUJSMICRHPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432237 | |

| Record name | 5-Bromo-2-(trifluoromethoxy)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672948-65-1 | |

| Record name | 5-Bromo-2-(trifluoromethoxy)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 5-Bromo-2-(trifluoromethoxy)anisole: A Technical Guide

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 5-Bromo-2-(trifluoromethoxy)anisole, a valuable intermediate for researchers, scientists, and professionals in drug development. The synthesis is presented as a two-step process, commencing with the formation of the anisole precursor followed by regioselective bromination.

Core Synthesis Pathway

The synthesis of this compound is most effectively achieved through a two-step sequence:

-

Step 1: Williamson Ether Synthesis. Methylation of 2-(trifluoromethoxy)phenol to yield 2-(trifluoromethoxy)anisole.

-

Step 2: Electrophilic Aromatic Bromination. Regioselective bromination of 2-(trifluoromethoxy)anisole to afford the final product, this compound.

The methoxy group (-OCH₃) of the intermediate is a strongly activating ortho-, para-director, which facilitates the regioselective introduction of bromine at the para position in the second step.

Data Presentation

The following tables summarize key quantitative data for the starting material, intermediate, and final product.

Table 1: Physicochemical Data of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Physical Form |

| 2-(trifluoromethoxy)phenol | C₇H₅F₃O₂ | 178.11 | 1429-38-5 | Not specified |

| 2-(trifluoromethoxy)anisole | C₈H₇F₃O₂ | 192.14 | 1622-42-7 | Not specified |

| This compound | C₈H₆BrF₃O₂ | 271.03 | 672948-65-1 | Liquid[1] |

Table 2: Representative Reaction Conditions and Yields

| Step | Reaction Type | Key Reagents | Solvent | Temperature | Typical Yield |

| 1 | Williamson Ether Synthesis | 2-(trifluoromethoxy)phenol, Dimethyl sulfate, K₂CO₃ | Acetone | Reflux | >90% (estimated) |

| 2 | Electrophilic Bromination | 2-(trifluoromethoxy)anisole, N-Bromosuccinimide | Acetonitrile | Room Temp. | 85-95% (estimated) |

Table 3: Spectroscopic Data for this compound (Predicted)

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.30 (d, J = 2.4 Hz, 1H), 7.15 (dd, J = 8.8, 2.4 Hz, 1H), 6.90 (d, J = 8.8 Hz, 1H), 3.85 (s, 3H). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 156.0, 142.0 (q, J ≈ 2 Hz), 134.0, 122.0 (q, J = 257 Hz), 118.0, 115.0, 113.0, 56.5. |

| Mass Spectrum (EI) | m/z 270/272 (M⁺, Br isotope pattern), 255/257, 227/229, 148. |

Note: The spectroscopic data is predicted based on analogous structures and has not been directly extracted from a single source for the final compound.

Experimental Protocols

The following are detailed, representative protocols for the synthesis of this compound.

Protocol 1: Synthesis of 2-(trifluoromethoxy)anisole

This procedure outlines the methylation of 2-(trifluoromethoxy)phenol via a Williamson ether synthesis.

Materials:

-

2-(trifluoromethoxy)phenol

-

Dimethyl sulfate (DMS)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

1 M Sodium hydroxide (NaOH) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 2-(trifluoromethoxy)phenol (1.0 eq.) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq.).

-

The mixture is stirred at room temperature for 30 minutes.

-

Dimethyl sulfate (1.2 eq.) is added dropwise to the suspension.

-

The reaction mixture is then heated to reflux and maintained for 4-6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between diethyl ether and water.

-

The aqueous layer is extracted twice with diethyl ether.

-

The combined organic layers are washed with 1 M NaOH solution, followed by brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield crude 2-(trifluoromethoxy)anisole, which can be purified by vacuum distillation.

Protocol 2: Synthesis of this compound

This protocol describes the regioselective bromination of 2-(trifluoromethoxy)anisole.

Materials:

-

2-(trifluoromethoxy)anisole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

-

Dichloromethane (DCM)

-

Saturated sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-(trifluoromethoxy)anisole (1.0 eq.) in acetonitrile, add N-Bromosuccinimide (1.05 eq.) in one portion.

-

The reaction mixture is stirred at room temperature for 2-4 hours. The reaction progress is monitored by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Once the starting material is consumed, the acetonitrile is removed under reduced pressure.

-

The residue is dissolved in dichloromethane and washed sequentially with saturated sodium thiosulfate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the crude product.

-

The crude this compound can be purified by column chromatography on silica gel.

Mandatory Visualization

The following diagrams illustrate the synthesis pathway and a general experimental workflow.

Caption: Synthesis pathway for this compound.

Caption: General experimental workflow for a single synthetic step.

References

A Technical Guide to the Physicochemical Properties of 5-Bromo-2-(trifluoromethoxy)anisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(trifluoromethoxy)anisole is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a bromo-substituted anisole backbone functionalized with a trifluoromethoxy group (-OCF3), makes it a valuable building block for the synthesis of more complex molecules. The trifluoromethoxy group is particularly noteworthy; it is considered a "super lipophilic" bioisostere of a methoxy group and can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2][3] This guide provides a comprehensive overview of the known physicochemical properties of this compound, general experimental protocols for their determination, and the logical framework for its application in drug discovery.

Physicochemical Properties

The properties of this compound are summarized below. While specific experimental values for properties like boiling point and density are not widely published, the data is compiled from chemical supplier specifications and databases.

| Property | Value | Source(s) |

| IUPAC Name | 4-bromo-2-methoxy-1-(trifluoromethoxy)benzene | |

| CAS Number | 672948-65-1 | |

| Molecular Formula | C₈H₆BrF₃O₂ | |

| Molecular Weight | 271.03 g/mol | |

| Physical Form | Liquid | |

| Purity (Typical) | ≥97% | |

| Solubility | Expected to be soluble in organic solvents; low aqueous solubility | Inferred from lipophilic -OCF3 group[1][2] |

| Storage Conditions | Store sealed in a dry place at room temperature | |

| InChI | 1S/C8H6BrF3O2/c1-13-7-4-5(9)2-3-6(7)14-8(10,11,12)/h2-4H,1H3 | |

| InChIKey | LDGCUJSMICRHPM-UHFFFAOYSA-N |

Experimental Protocols

Detailed experimental protocols for the characterization of this specific compound are not publicly available. However, the following sections describe standard methodologies used to determine the key physicochemical properties of a liquid organic compound.

Determination of Boiling Point (Thiele Tube Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[4] A common and efficient method for small sample sizes is the Thiele tube method.[5][6]

Materials:

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer

-

Small test tube (e.g., fusion tube)

-

Capillary tube (sealed at one end)

-

Sample of this compound

-

Bunsen burner or other heat source

Procedure:

-

Add a small amount (approx. 0.5 mL) of the liquid sample into the small test tube.

-

Place the capillary tube, sealed end up, inside the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Place the thermometer assembly into the Thiele tube, which is filled with mineral oil to a level above the side arm.

-

Gently heat the side arm of the Thiele tube.[5] This design promotes convection currents, ensuring uniform heating of the oil bath.

-

As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles. Continue heating until a steady and rapid stream of bubbles emerges from the capillary tip.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[6] This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance.[7] A pycnometer, a flask with a precisely known volume, is used for accurate measurements of liquid density.[8][9]

Materials:

-

Pycnometer (e.g., 10 mL or 25 mL) with a ground-glass stopper containing a capillary

-

Analytical balance (accurate to ±0.0001 g)

-

Sample of this compound

-

Deionized water (for calibration)

-

Acetone (for cleaning and drying)

-

Constant temperature water bath

Procedure:

-

Calibration:

-

Thoroughly clean and dry the pycnometer. Weigh the empty, dry pycnometer.

-

Fill the pycnometer with deionized water and place it in a constant temperature bath (e.g., 20°C) until it reaches thermal equilibrium.

-

Insert the stopper, allowing excess water to exit through the capillary. Carefully dry the exterior of the pycnometer.

-

Weigh the water-filled pycnometer. The volume of the pycnometer can be calculated using the mass of the water and its known density at that temperature.

-

-

Sample Measurement:

-

Empty and dry the calibrated pycnometer.

-

Fill the pycnometer with the liquid sample, this compound.

-

Bring the sample-filled pycnometer to the same constant temperature as the calibration.

-

Insert the stopper, dry the exterior, and weigh the filled pycnometer.

-

-

Calculation:

-

Calculate the mass of the sample by subtracting the mass of the empty pycnometer.

-

Divide the mass of the sample by the calibrated volume of the pycnometer to determine the density.[9]

-

Determination of Solubility (General Shake-Flask Method)

Solubility is determined by creating a saturated solution and measuring the concentration of the dissolved substance.[10][11]

Materials:

-

Glass-stoppered flasks or vials

-

Analytical balance

-

Various solvents (e.g., water, ethanol, DMSO, dichloromethane)

-

Shaker or magnetic stirrer

-

Centrifuge and/or filters (e.g., 0.22 μm syringe filter)

-

Analytical instrument for quantification (e.g., HPLC, GC-MS)

Procedure:

-

Add an excess amount of this compound to a known volume of the desired solvent in a flask. The excess solid (or undissolved liquid phase) ensures that equilibrium saturation is achieved.

-

Seal the flask and agitate it at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[12]

-

After agitation, allow the solution to settle. Separate the undissolved portion from the saturated solution via centrifugation or filtration to obtain a clear supernatant.[13]

-

Carefully extract an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent and quantify the concentration of the dissolved compound using a pre-calibrated analytical method (e.g., HPLC with a UV detector).

-

The measured concentration represents the solubility of the compound in that solvent at that temperature.

Role in Drug Discovery & Synthetic Workflow

While this compound does not have a defined role in specific signaling pathways itself, its structural motifs are strategically designed to influence the properties of larger drug candidates. The trifluoromethoxy group enhances lipophilicity and blocks metabolic degradation, while the bromine atom serves as a versatile chemical handle for further synthetic modifications, such as cross-coupling reactions.[3][14]

Caption: Role of this compound in Drug Discovery.

The general workflow for utilizing a chemical building block like this involves synthesis, purification, and characterization before its incorporation into a lead compound.

Caption: General experimental workflow for synthesis and characterization.

Safety Information

This compound is classified as an irritant. Standard laboratory safety precautions should be observed.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements:

-

P261: Avoid breathing vapours.

-

P280: Wear protective gloves, eye protection, and face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Signal Word: Warning.

-

Pictogram: GHS07 (Exclamation mark).

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 2,4-Dibromo-5-(trifluoromethoxy)anisole | 1373920-68-3 | Benchchem [benchchem.com]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. calnesis.com [calnesis.com]

- 8. truedyne.com [truedyne.com]

- 9. youtube.com [youtube.com]

- 10. General Test Procedure (GTP) for Solubility [m-pharmaguide.com]

- 11. pharmadekho.com [pharmadekho.com]

- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 13. materialneutral.info [materialneutral.info]

- 14. nbinno.com [nbinno.com]

5-Bromo-2-(trifluoromethoxy)anisole CAS number lookup

CAS Number: 672948-65-1

Synonym: 4-bromo-2-methoxy-1-(trifluoromethoxy)benzene

This technical guide provides a comprehensive overview of 5-Bromo-2-(trifluoromethoxy)anisole, a halogenated aromatic compound of interest to researchers and professionals in drug development and materials science. This document outlines its chemical and physical properties, provides a representative synthetic protocol, and illustrates its potential applications in organic synthesis.

Chemical and Physical Properties

The quantitative data for this compound are summarized in the table below. This information is compiled from various chemical supplier databases.

| Property | Value | Reference |

| CAS Number | 672948-65-1 | [1] |

| Molecular Formula | C₈H₆BrF₃O₂ | [1] |

| Molecular Weight | 271.03 g/mol | [1] |

| Physical Form | Liquid | |

| Purity | Typically ≥97% | |

| InChI | 1S/C8H6BrF3O2/c1-13-7-4-5(9)2-3-6(7)14-8(10,11,12)/h2-4H,1H3 | |

| InChIKey | LDGCUJSMICRHPM-UHFFFAOYSA-N | |

| SMILES | COC1=CC(Br)=CC=C1OC(F)(F)F | |

| Storage | Sealed in a dry environment at room temperature. |

Safety Information

| Hazard Statement | Precautionary Statement | Signal Word | Pictogram |

| H302, H315, H319, H335 | P261, P280, P301+P312, P302+P352, P305+P351+P338 | Warning | GHS07 (Exclamation Mark) |

Synthesis and Experimental Protocols

Representative Synthesis of this compound

Step 1: Trifluoromethylation of 4-bromo-2-methoxyphenol

This step involves the conversion of the phenolic hydroxyl group to a trifluoromethoxy group. This transformation can be achieved using a variety of modern trifluoromethylation reagents.

-

Materials:

-

4-bromo-2-methoxyphenol

-

A suitable trifluoromethylating agent (e.g., an electrophilic trifluoromethylating reagent)

-

An appropriate base (e.g., a non-nucleophilic organic base)

-

Anhydrous, aprotic solvent (e.g., dichloromethane, acetonitrile)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

-

-

Procedure:

-

To a dry, inert-atmosphere flask, add 4-bromo-2-methoxyphenol and the anhydrous solvent.

-

Cool the solution to a suitable temperature (e.g., 0 °C) in an ice bath.

-

Add the base to the solution, followed by the slow addition of the trifluoromethylating agent.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride).

-

Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by silica gel column chromatography to yield this compound.

-

Note: The choice of trifluoromethylating agent and reaction conditions can significantly impact the yield and purity of the product. Optimization of these parameters is crucial for a successful synthesis.

Applications in Organic Synthesis

Aryl bromides, such as this compound, are versatile building blocks in organic synthesis, primarily serving as electrophilic partners in transition metal-catalyzed cross-coupling reactions. The presence of the bromine atom allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

Representative Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

-

Materials:

-

This compound

-

An arylboronic acid

-

A palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

A suitable base (e.g., K₂CO₃, Cs₂CO₃)

-

A solvent system (e.g., toluene/water, dioxane/water)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

-

Procedure:

-

In a reaction vessel, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon, nitrogen).

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to an appropriate temperature (e.g., 80-100 °C) and stir for the required time, monitoring by TLC.

-

After completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and a representative reaction pathway for this compound.

References

A Technical Guide to the Spectral Analysis of 5-Bromo-2-(trifluoromethoxy)anisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(trifluoromethoxy)anisole is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. The presence of a bromine atom, a methoxy group, and a trifluoromethoxy group on the benzene ring imparts unique physicochemical properties that are of interest in drug design and the synthesis of novel organic materials.[1] Accurate structural elucidation and purity assessment are critical for any research or development involving this compound. Spectroscopic analysis is the cornerstone of this characterization.

This technical guide provides a comprehensive overview of the expected spectral data for this compound and details the standard experimental protocols for acquiring this data. As direct experimental spectra for this specific compound are not widely available in the public domain, this guide offers predicted data based on established principles of spectroscopic theory and data from analogous structures.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of its constituent functional groups and general principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.5 | m | 3H | Ar-H |

| ~ 3.9 | s | 3H | -OCH₃ |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) | Assignment |

| ~ 155 - 160 | s | C-OCH₃ |

| ~ 145 - 150 | q, J ≈ 2-5 Hz | C-OCF₃ |

| ~ 130 - 135 | s | Ar-CH |

| ~ 120 - 125 | q, J ≈ 260-280 Hz | -OCF₃ |

| ~ 115 - 120 | s | Ar-C-Br |

| ~ 110 - 115 | s | Ar-CH |

| ~ 105 - 110 | s | Ar-CH |

| ~ 56 | s | -OCH₃ |

Table 3: Predicted ¹⁹F NMR Data (Solvent: CDCl₃, 376 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ -58 to -60 | s | 3F | -OCF₃ |

Note: ¹⁹F NMR chemical shifts are referenced to CFCl₃.[2][3]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation | Notes |

| 270/272 | [M]⁺˙ (Molecular Ion) | Characteristic 1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br). |

| 255/257 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |

| 241/243 | [M - CHO]⁺ | Loss of a formyl radical. |

| 191 | [M - Br]⁺ | Loss of a bromine radical. |

| 69 | [CF₃]⁺ | Trifluoromethyl cation fragment. |

Infrared (IR) Spectroscopy

Table 5: Predicted Infrared (IR) Absorption Bands (Neat Liquid)

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibration |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2960 - 2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| 1600 - 1450 | Medium-Strong | Aromatic C=C ring stretch |

| 1280 - 1240 | Strong | Asymmetric C-O-C stretch (aryl ether)[4][5] |

| 1250 - 1000 | Strong | C-F stretch (in -OCF₃) |

| 1050 - 1020 | Strong | Symmetric C-O-C stretch (aryl ether)[4] |

| ~ 1000 - 600 | Medium-Strong | C-Br stretch[6] |

Experimental Protocols

The following are general protocols for the acquisition of spectral data for a liquid sample such as this compound.

NMR Spectroscopy (¹H, ¹³C, and ¹⁹F)

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved to achieve a homogeneous solution.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity. For ¹⁹F NMR, ensure the probe is tuned to the fluorine frequency.[7]

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum using a standard pulse program. A sufficient number of scans (e.g., 8-16) should be acquired to ensure a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.[8][9]

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F is a highly sensitive nucleus, so fewer scans are typically required.[10][11]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum and apply a baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an appropriate reference standard.

-

Integrate the peaks to determine the relative ratios of the different nuclei.

-

Mass Spectrometry (GC-MS with EI)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[12]

-

-

Instrument Setup:

-

Set up the gas chromatograph (GC) with an appropriate column (e.g., a non-polar capillary column) and temperature program to separate the analyte from any impurities.

-

Tune and calibrate the mass spectrometer.[13]

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

The compound will be vaporized, separated on the column, and then introduced into the ion source of the mass spectrometer.

-

In the ion source, molecules are bombarded with high-energy electrons, causing ionization and fragmentation.[14]

-

The resulting ions are separated by the mass analyzer according to their mass-to-charge ratio (m/z).[15]

-

-

Data Analysis:

-

Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

-

Compare the isotopic pattern of the molecular ion with the expected pattern for a monobrominated compound.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Instrument Setup:

-

Place the "sandwich" plates into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty instrument to account for atmospheric CO₂ and water vapor.[19]

-

-

Data Acquisition:

-

Acquire the sample spectrum. The instrument will ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups within the molecule.

-

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a sample believed to be this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. IR Spectrum Of Anisole | bartleby [bartleby.com]

- 5. The IR spectrum for anisole contains two C―O stretching bands in ... | Study Prep in Pearson+ [pearson.com]

- 6. uwosh.edu [uwosh.edu]

- 7. TUTORIAL: 1D 1H-coupled 19F SPECTRUM [imserc.northwestern.edu]

- 8. sc.edu [sc.edu]

- 9. chem.uiowa.edu [chem.uiowa.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. F19 detection [nmr.chem.ucsb.edu]

- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 13. uknml.com [uknml.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 18. researchgate.net [researchgate.net]

- 19. mmrc.caltech.edu [mmrc.caltech.edu]

A Technical Guide to the Solubility of 5-Bromo-2-(trifluoromethoxy)anisole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 5-Bromo-2-(trifluoromethoxy)anisole, an aromatic compound of interest in synthetic and medicinal chemistry. A comprehensive search of publicly available data reveals a lack of quantitative solubility studies for this specific molecule. Consequently, this document provides a detailed framework for determining its solubility in common organic solvents. It includes predicted solubility characteristics based on its structural features and the properties of related compounds. Standardized experimental protocols for solubility determination are presented, along with a representative data structure. This guide is intended to equip researchers with the necessary methodology to generate precise and reliable solubility data essential for reaction optimization, purification, formulation, and drug development processes.

Introduction

This compound is a substituted anisole containing both a bromine atom and a trifluoromethoxy group. These functional groups impart specific physicochemical properties that influence its behavior in solution. The trifluoromethoxy group is known to increase lipophilicity, which can enhance cell membrane permeability and metabolic stability in drug candidates[1]. The bromine atom provides a site for further chemical modification, such as cross-coupling reactions. Understanding the solubility of this compound in various organic solvents is a critical first step for its effective use in synthesis, purification, and formulation.

Predicted Solubility Profile

Based on its molecular structure and the properties of related compounds like anisole and other halogenated ethers, this compound is predicted to exhibit the following solubility characteristics:

-

High Solubility in Non-Polar and Moderately Polar Aprotic Solvents: The presence of the aromatic ring and the lipophilic trifluoromethoxy group suggests good solubility in solvents such as toluene, diethyl ether, tetrahydrofuran (THF), ethyl acetate, and dichloromethane. Anisole, the parent compound, is soluble in ether, acetone, benzene, and chloroform[2].

-

Moderate Solubility in Polar Aprotic Solvents: Solvents like acetonitrile and dimethylformamide (DMF) are expected to be effective at dissolving the compound.

-

Lower Solubility in Polar Protic Solvents: Solubility in alcohols like methanol and ethanol is anticipated to be moderate. Similar to other halogenated aromatic ethers, its solubility in water is expected to be very low[3][4].

Quantitative Solubility Data

As of the date of this document, specific quantitative solubility data for this compound in various organic solvents is not available in peer-reviewed literature or public databases. The following table is presented as a template for researchers to populate with experimentally determined values.

Table 1: Experimentally Determined Solubility of this compound at 25°C (Illustrative Template)

| Solvent | Solvent Polarity (Dielectric Constant) | Solubility (g/L) | Solubility (mol/L) | Method |

| Toluene | 2.4 | Data to be determined | Data to be determined | Gravimetric |

| Dichloromethane | 9.1 | Data to be determined | Data to be determined | Gravimetric |

| Ethyl Acetate | 6.0 | Data to be determined | Data to be determined | Gravimetric |

| Acetone | 21 | Data to be determined | Data to be determined | Gravimetric |

| Acetonitrile | 37.5 | Data to be determined | Data to be determined | HPLC-UV |

| Methanol | 33 | Data to be determined | Data to be determined | HPLC-UV |

| Ethanol | 24.5 | Data to be determined | Data to be determined | HPLC-UV |

| Water | 80.1 | Data to be determined | Data to be determined | HPLC-UV |

Note: The molecular weight of this compound is 271.03 g/mol [5].

Experimental Protocols for Solubility Determination

To obtain reliable and reproducible solubility data, standardized experimental methods are crucial. The following protocols describe the gravimetric method for solvents with high solubility and an HPLC-UV method for solvents with lower solubility.

This method is suitable for determining solubility in solvents where the compound is highly soluble. It involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known volume of the solvent.

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a sealed vial containing a known volume (e.g., 5.0 mL) of the selected organic solvent.

-

Equilibration: Place the sealed vial in a thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a minimum of 24 hours to ensure equilibrium is reached. It is recommended to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute in the solution is no longer increasing.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to settle.

-

Sample Extraction: Carefully withdraw a known volume of the supernatant using a pre-weighed, airtight syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to prevent any solid particles from being transferred.

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.

-

Mass Determination: Once the solvent is completely removed, weigh the vial containing the dried solute. The difference in weight gives the mass of the dissolved this compound.

-

Calculation: Calculate the solubility in g/L or mg/mL by dividing the mass of the dissolved solute by the volume of the solvent aliquot taken.

This method is highly sensitive and ideal for solvents in which the compound has low to moderate solubility. It requires the development of a calibration curve to relate UV absorbance to concentration.

Methodology:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Calibration Curve Generation: Inject each standard solution into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector set to an appropriate wavelength (determined by UV-Vis spectral analysis). Plot the peak area against the concentration to generate a linear calibration curve.

-

Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (Steps 1-3).

-

Sample Preparation for Analysis: Withdraw an aliquot of the clear supernatant and dilute it with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

HPLC Analysis: Inject the diluted sample into the HPLC system under the same conditions used for the standards.

-

Concentration Determination: Determine the concentration of the diluted sample from its peak area using the calibration curve.

-

Solubility Calculation: Calculate the solubility in the original saturated solution by multiplying the determined concentration by the dilution factor.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for the Gravimetric Method.

Caption: Workflow for the HPLC-UV Method.

References

- 1. 2,4-Dibromo-5-(trifluoromethoxy)anisole | 1373920-68-3 | Benchchem [benchchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Halogenated methyl-phenyl ethers (anisoles) in the environment: determination of vapor pressures, aqueous solubilities, Henry's law constants, and gas/water- (Kgw), n-octanol/water- (Kow) and gas/n-octanol (Kgo) partition coefficients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAS 578-57-4: 2-Bromoanisole | CymitQuimica [cymitquimica.com]

- 5. This compound | 672948-65-1 [sigmaaldrich.com]

In-Depth Technical Guide to 5-Bromo-2-(trifluoromethoxy)anisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 5-Bromo-2-(trifluoromethoxy)anisole (CAS No. 672948-65-1). The information is compiled for use by professionals in research and development who require a detailed understanding of the compound's properties and safety considerations.

Chemical and Physical Properties

This compound is a substituted anisole derivative. While a comprehensive Safety Data Sheet (SDS) with complete physical and chemical data is not publicly available, the following information has been compiled from various chemical supplier databases.

| Property | Value | Source |

| Molecular Formula | C₈H₆BrF₃O₂ | --INVALID-LINK-- |

| Molecular Weight | 271.03 g/mol | --INVALID-LINK-- |

| IUPAC Name | 4-bromo-2-methoxy-1-(trifluoromethoxy)benzene | --INVALID-LINK-- |

| CAS Number | 672948-65-1 | --INVALID-LINK-- |

| Physical Form | Liquid | --INVALID-LINK-- |

| Purity | Typically ≥97% | --INVALID-LINK-- |

| Boiling Point | Data not available | - |

| Melting Point | Data not available | - |

| Density | Data not available | - |

| Flash Point | Data not available | - |

Safety and Hazard Information

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards.

| Hazard Classification | GHS Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation.[1] |

| Specific Target Organ Toxicity, Single Exposure | H335 | May cause respiratory irritation.[1] |

Signal Word: Warning[1]

GHS Pictogram: [1]

-

GHS07: Exclamation Mark

Precautionary Statements: [1] A comprehensive list of precautionary statements includes P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501. These statements provide guidance on prevention, response, storage, and disposal of the chemical.

Toxicological Data

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis or specific handling of this compound are not widely published. Standard laboratory procedures for handling halogenated and trifluoromethyl-substituted aromatic compounds should be followed. This includes working in a well-ventilated fume hood, using appropriate personal protective equipment, and avoiding inhalation, ingestion, and skin contact.

Handling and Storage

| Aspect | Recommendation |

| Storage | Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[1] |

| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Use only in a chemical fume hood. Wash hands thoroughly after handling. |

| Personal Protective Equipment (PPE) | Wear protective gloves, a lab coat, and safety glasses with side shields or goggles. |

Visualized Safety Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Caption: A generalized workflow for the safe handling of this compound.

References

An In-depth Technical Guide to 5-Bromo-2-(trifluoromethoxy)anisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2-(trifluoromethoxy)anisole (CAS No. 672948-65-1), a valuable building block in medicinal chemistry and drug discovery. The strategic incorporation of both a bromine atom and a trifluoromethoxy group offers a unique combination of properties, making this compound a subject of interest for the synthesis of novel bioactive molecules. The bromine atom serves as a versatile handle for further functionalization, particularly in cross-coupling reactions, while the trifluoromethoxy group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.

Commercial Availability

This compound is commercially available from a number of suppliers. The following table summarizes the availability from several key vendors, providing a comparative overview of purity, quantity, and pricing. Researchers are advised to consult the suppliers' websites for the most current information.

| Supplier | Catalog Number | Purity | Quantity | Price (USD) |

| Ambeed | A515914 | 97% | 1g | $90.00 |

| 5g | Contact for price | |||

| 10g | Contact for price | |||

| Laibo Chem | N/A | Not Specified | 250mg | R$ 470.10[1] |

| Sigma-Aldrich | AMBH97BA0AA5 | 97% | Not Specified | Login for price[2][3] |

| Ark Pharm | AK-43528 | Not Specified | Not Specified | Contact for price |

| Combi-Blocks | QE-5678 | Not Specified | Not Specified | Contact for price |

Note: Prices are subject to change and may not include shipping and handling fees. "Contact for price" indicates that the vendor requires a direct inquiry for pricing information.

Experimental Protocols

Synthesis of this compound via Electrophilic Bromination

Materials:

-

2-(Trifluoromethoxy)anisole

-

N-Bromosuccinimide (NBS)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel (optional)

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Silica gel for column chromatography (optional)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-(trifluoromethoxy)anisole (1.0 equivalent) in anhydrous DMF.

-

Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise at room temperature. The addition should be controlled to maintain the reaction temperature.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion of the reaction, dilute the mixture with ethyl acetate.

-

Extraction: Wash the organic layer with brine solution. Separate the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes), to yield pure this compound.

Safety Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.

-

N-Bromosuccinimide is a lachrymator and should be handled with care.

-

DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.

Logical Relationships in Drug Discovery

Given the limited specific biological data for this compound, a generalized experimental workflow is presented below. This workflow illustrates a typical screening cascade for a novel small molecule in an early-stage drug discovery program, for instance, targeting a specific kinase.[6][7]

Caption: A representative workflow for the in vitro screening of a novel small molecule inhibitor.

References

- 1. This compound , Package: 250mg , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. backoffice.cedro.org.pe [backoffice.cedro.org.pe]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

The Trifluoromethoxy Group: A Guide to Its Unique Properties and Applications in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethoxy (-OCF₃) group stands out for its profound and often beneficial impact on the physicochemical and pharmacokinetic properties of drug candidates. This technical guide provides an in-depth exploration of the core characteristics of the trifluoromethoxy group, offering insights into its synthesis, properties, and strategic application in drug design and development.

Physicochemical Properties: A Comparative Overview

The trifluoromethoxy group is a powerful modulator of a molecule's electronic and lipophilic character. Its strong electron-withdrawing nature and high lipophilicity distinguish it from its non-fluorinated counterpart, the methoxy group (-OCH₃), and other common substituents.

Electronic Effects

The trifluoromethoxy group is a strong electron-withdrawing group, a property quantified by its Hammett constant (σ). This electronic pull can significantly influence the acidity or basicity (pKa) of nearby functional groups within a molecule, which in turn can affect drug-receptor interactions and solubility.

Lipophilicity

Lipophilicity, often measured as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethoxy group is one of the most lipophilic substituents used in drug design, a characteristic quantified by the Hansch hydrophobicity parameter (π).[1] This increased lipophilicity can enhance a drug's ability to cross biological membranes.[1]

Table 1: Comparative Physicochemical Parameters

| Property | Substituent | Value | Reference |

| Hansch Hydrophobicity Parameter (π) | -OCH₃ | -0.02 | [2] |

| -OCF₃ | +1.04 | [2] | |

| Hammett Constant (σp) | -OCH₃ | -0.27 | [3] |

| -OCF₃ | +0.35 | [3] |

Table 2: Comparative logP and pKa of Analog Pairs

| Parent Compound | Substituent | logP | pKa | Reference |

| Anisole | -OCH₃ | 2.11 | - | [4] |

| Trifluoromethoxybenzene | -OCF₃ | 3.25 | - | [4] |

| Phenol | -OH | 1.46 | 9.95 | [4] |

| 4-Trifluoromethoxyphenol | -OCF₃ | 2.65 | 8.7 | [4] |

Metabolic Stability

A key advantage of incorporating a trifluoromethoxy group is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, making the -OCF₃ group resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) family.[5][6] This contrasts with the methoxy group, which is often a site of metabolic O-demethylation. By blocking this common metabolic pathway, the trifluoromethoxy group can increase a drug's half-life and improve its pharmacokinetic profile.[5][6]

Table 3: Comparative In Vitro Metabolic Stability Data

| Compound Pair | In Vitro System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Reference |

| Methyl-substituted Picornavirus Inhibitor | Monkey Liver Microsomes | Shorter (not specified) | Higher (not specified) | [1] |

| Trifluoromethyl-substituted Picornavirus Inhibitor | Monkey Liver Microsomes | Longer (not specified) | Lower (not specified) | [1] |

| Generic Methyl-substituted Pyridine Analog | Human Liver Microsomes | Shorter | Higher | [7] |

| Generic Trifluoromethyl-substituted Pyridine Analog | Human Liver Microsomes | Longer | Lower | [7] |

Note: The data in Table 3 is illustrative of the general trend. Specific values are highly dependent on the molecular scaffold.

Synthesis of Trifluoromethoxy-Containing Compounds

The introduction of the trifluoromethoxy group into a molecule can be challenging due to the instability of the trifluoromethoxide anion. However, several synthetic methods have been developed.

Synthesis of Riluzole

A common method for the synthesis of 2-aminobenzothiazoles, such as the neuroprotective drug Riluzole, involves the reaction of a substituted aniline with a thiocyanate salt in the presence of an oxidizing agent.

Experimental Protocol: Synthesis of 2-amino-6-(trifluoromethoxy)benzothiazole (Riluzole) [8]

Materials:

-

4-Trifluoromethoxyaniline

-

Potassium thiocyanate

-

Bromine

-

Acetic acid

-

Ammonia solution

-

Ethanol

-

Water

Procedure:

-

To a solution of 4-trifluoromethoxyaniline (84 g) and potassium thiocyanate (187 g) in acetic acid (500 ml), a solution of bromine (77 g) in acetic acid (220 ml) is added dropwise over one hour.

-

The mixture is stirred overnight at ambient temperature.

-

The reaction mixture is then poured into water (2 liters).

-

The resulting mixture is cooled in an ice bath and neutralized by the addition of ammonia.

-

The insoluble material is separated by filtration and washed with water.

-

The crude product is recrystallized from an ethanol-water mixture (50:50) to yield 2-amino-6-(trifluoromethoxy)benzothiazole (77 g) with a melting point of 119°C.

Experimental Protocols for Property Determination

Accurate determination of physicochemical and metabolic properties is crucial in drug development. Standardized experimental protocols are employed to ensure data reliability and comparability.

Determination of logP by the Shake-Flask Method

The shake-flask method is the gold standard for experimentally determining the partition coefficient (logP).

Experimental Protocol: Shake-Flask logP Determination [9][10]

Materials:

-

Test compound

-

n-Octanol (pre-saturated with water)

-

Water or buffer (e.g., PBS, pH 7.4; pre-saturated with n-octanol)

-

Glass vials with screw caps

-

Shaker

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Add a small aliquot of the stock solution to a vial containing a known volume of n-octanol and water (or buffer). The final concentration of the test compound should be low enough to avoid saturation in either phase.

-

Securely cap the vials and shake them at a constant temperature (e.g., 25°C) for a sufficient time to allow for equilibrium to be reached (typically several hours).

-

After shaking, centrifuge the vials to ensure complete phase separation.

-

Carefully withdraw an aliquot from both the n-octanol and aqueous phases.

-

Quantify the concentration of the test compound in each phase using a suitable analytical method.

-

Calculate the logP value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

In Vitro Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes.

Experimental Protocol: In Vitro Microsomal Stability Assay [6]

Materials:

-

Test compound

-

Liver microsomes (e.g., human, rat)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Stopping solution (e.g., ice-cold acetonitrile with an internal standard)

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system for analysis

Procedure:

-

Prepare working solutions of the test compound and positive controls.

-

In a 96-well plate, add the liver microsome solution and the test compound working solution. Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding the stopping solution.

-

Centrifuge the plate to precipitate the proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound at each time point.

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) as 0.693/k and the intrinsic clearance (CLint) based on the half-life and protein concentration.

Visualizing Mechanisms and Workflows

Diagrams are invaluable tools for understanding complex biological pathways and experimental procedures.

Signaling Pathway of Riluzole

Riluzole, a drug containing a trifluoromethoxy group, is used to treat amyotrophic lateral sclerosis (ALS). Its mechanism of action involves the modulation of glutamatergic neurotransmission.[11]

Experimental Workflow for In Vitro Metabolic Stability Assessment

The following diagram illustrates a typical workflow for assessing the metabolic stability of a compound using an in vitro assay.[7]

Conclusion

The trifluoromethoxy group is a valuable substituent in medicinal chemistry, offering a unique combination of electronic and steric properties that can be leveraged to enhance the drug-like characteristics of a molecule. Its ability to increase lipophilicity and block metabolic degradation makes it a powerful tool for optimizing pharmacokinetic profiles. While its synthesis can be challenging, the development of new methodologies continues to expand its accessibility. A thorough understanding of the properties and applications of the trifluoromethoxy group is essential for the rational design of new and improved therapeutic agents.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 5. prepchem.com [prepchem.com]

- 6. Riluzole: A neuroprotective drug with potential as a novel anti-cancer agent (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Rethinking to riluzole mechanism of action: the molecular link among protein kinase CK1δ activity, TDP-43 phosphorylation, and amyotrophic lateral sclerosis pharmacological treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Riluzole? [synapse.patsnap.com]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. bdj.co.jp [bdj.co.jp]

The Versatility of Brominated Anisoles in Modern Organic Synthesis: A Technical Guide

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Pivotal Role of Brominated Anisoles in Organic Synthesis.

This whitepaper serves as an in-depth technical resource, detailing the multifaceted applications of brominated anisoles as versatile building blocks in the synthesis of complex organic molecules. With a focus on their utility in forming carbon-carbon and carbon-heteroatom bonds, this guide provides a thorough overview of key transformations, quantitative data, detailed experimental protocols, and visual representations of synthetic pathways. The strategic importance of the bromo- and methoxy- functionalities in directing reactivity and enabling a wide array of chemical manipulations is highlighted throughout.

Introduction: The Strategic Advantage of Brominated Anisoles

Brominated anisoles are a class of aromatic compounds that have garnered significant attention in organic synthesis due to their unique combination of functional groups. The methoxy group (-OCH₃) is a powerful ortho-, para-directing group and activates the aromatic ring towards electrophilic substitution, while also enabling directed ortho-metalation. The bromine atom, a versatile halide, readily participates in a multitude of cross-coupling reactions, serving as a synthetic handle for the introduction of diverse molecular fragments. This dual functionality makes brominated anisoles highly valuable precursors in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1]

This guide will explore the synthesis of brominated anisole isomers and their subsequent application in several cornerstone reactions of modern organic synthesis.

Synthesis of Brominated Anisole Isomers

The regioselective synthesis of the three primary isomers of bromoanisole—ortho, meta, and para—is crucial for their application in targeted molecular construction.

-

4-Bromoanisole (p-Bromoanisole): The para-isomer is typically synthesized via electrophilic bromination of anisole. The methoxy group strongly directs the incoming electrophile to the para position, often leading to high yields of the desired product.[2] Common brominating agents include molecular bromine in a suitable solvent or N-bromosuccinimide (NBS) with a catalyst.[3] Another route involves the methylation of 4-bromophenol using reagents like dimethyl sulfate.[2]

-

2-Bromoanisole (o-Bromoanisole): The synthesis of the ortho-isomer is more challenging due to steric hindrance from the adjacent methoxy group. Direct bromination of anisole often yields a mixture of ortho and para isomers, with the para isomer being the major product.[4] A common strategy to obtain 2-bromoanisole involves the diazotization of 2-bromoaniline, followed by hydrolysis to the corresponding phenol and subsequent methylation.[5] Alternatively, ortho-lithiation of anisole followed by quenching with a bromine source can be employed.

-

3-Bromoanisole (m-Bromoanisole): The meta-isomer cannot be synthesized by direct bromination of anisole due to the ortho-, para-directing nature of the methoxy group. A common synthetic route involves the diazotization of m-anisidine, followed by a Sandmeyer-type reaction with a bromide source.

Key Transformations of Brominated Anisoles

Brominated anisoles are key substrates in a variety of powerful synthetic transformations. The following sections detail the most significant of these reactions, providing quantitative data and experimental protocols.

Cross-Coupling Reactions

The carbon-bromine bond in brominated anisoles is readily activated by transition metal catalysts, enabling a diverse range of cross-coupling reactions.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. It involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. Brominated anisoles are excellent substrates for this reaction, allowing for the synthesis of biaryl compounds, which are prevalent in many pharmaceutical agents.

Table 1: Suzuki-Miyaura Coupling of Brominated Anisoles with Phenylboronic Acid

| Bromoanisole Isomer | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromoanisole | Pd(OAc)₂ (0.5) | None | K₂CO₃ | Water/Ethanol | RT | 2 | 95 | N/A |

| 4-Bromoanisole | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 98 | N/A |

| 2-Bromoanisole | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/Ethanol/H₂O | 80 | 12 | 92 | N/A |

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole

A mixture of 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and Pd(OAc)₂ (0.5 mol%) in a water/ethanol mixture (3 mL) is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Diagram: Suzuki-Miyaura Coupling Workflow

Caption: Suzuki-Miyaura coupling workflow.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction is of paramount importance in the pharmaceutical industry for the synthesis of aniline derivatives.

Table 2: Buchwald-Hartwig Amination of 4-Bromoanisole with Various Amines

| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 80 | 18 | 95 | N/A |

| Aniline | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₃PO₄ | Dioxane | 100 | 24 | 88 | N/A |

| Benzylamine | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (2) | K₂CO₃ | t-BuOH | 110 | 12 | 91 | N/A |

Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromoanisole with Morpholine

An oven-dried Schlenk tube is charged with Pd₂(dba)₃ (1 mol%), BINAP (1.5 mol%), and NaOtBu (1.4 mmol). The tube is evacuated and backfilled with argon. Toluene (5 mL), 4-bromoanisole (1.0 mmol), and morpholine (1.2 mmol) are then added via syringe. The reaction mixture is heated to 80 °C and stirred for 18 hours. After cooling to room temperature, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography.

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Caption: Buchwald-Hartwig amination cycle.

Brominated anisoles are also effective substrates for a variety of other important cross-coupling reactions, including:

-

Heck Reaction: For the synthesis of substituted alkenes.

-

Sonogashira Coupling: For the formation of carbon-carbon bonds between aryl halides and terminal alkynes.

-

Stille Coupling: Involving the reaction with organostannanes.

-

Negishi Coupling: Utilizing organozinc reagents.

-

Ullmann Condensation: A copper-catalyzed reaction for the formation of diaryl ethers or amines.[6]

Grignard Reagent Formation

The carbon-bromine bond in bromoanisoles can be readily converted to a carbon-magnesium bond through reaction with magnesium metal, forming a Grignard reagent. These powerful nucleophiles can then be reacted with a wide range of electrophiles, such as aldehydes, ketones, and carbon dioxide, to form new carbon-carbon bonds.

Table 3: Grignard Reagent Formation and Subsequent Reactions

| Bromoanisole Isomer | Electrophile | Solvent | Yield (%) | Reference |

| 4-Bromoanisole | Benzaldehyde | THF | 85 | N/A |

| 2-Bromoanisole | Acetone | Diethyl ether | 82 | N/A |

| 3-Bromoanisole | CO₂ (dry ice) | THF | 78 | N/A |

Experimental Protocol: Formation of 4-Anisylmagnesium Bromide and Reaction with Benzaldehyde

Magnesium turnings (1.2 equiv.) are placed in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Anhydrous tetrahydrofuran (THF) is added to cover the magnesium. A small crystal of iodine is added to initiate the reaction. A solution of 4-bromoanisole (1.0 equiv.) in anhydrous THF is added dropwise from the dropping funnel. The reaction mixture is gently heated to maintain a steady reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes. The resulting Grignard solution is cooled to 0 °C, and a solution of benzaldehyde (1.0 equiv.) in anhydrous THF is added dropwise. The reaction is stirred at room temperature for 1 hour, then quenched by the slow addition of saturated aqueous NH₄Cl. The product is extracted with diethyl ether, and the organic layer is washed with brine, dried, and concentrated. The crude alcohol is purified by column chromatography.

Directed Ortho-Metalation (DoM)

The methoxy group of anisole and its brominated derivatives can direct the deprotonation of the ortho-position by a strong organolithium base, such as n-butyllithium. This directed ortho-metalation (DoM) generates a highly reactive aryllithium species that can be trapped with various electrophiles to introduce a wide range of functional groups specifically at the position adjacent to the methoxy group.

Table 4: Directed Ortho-Metalation of Bromoanisoles and Electrophilic Quenching

| Bromoanisole | Base | Electrophile | Solvent | Yield (%) | Reference |

| 4-Bromoanisole | n-BuLi/TMEDA | DMF | THF | 75 (aldehyde) | N/A |

| 2-Bromoanisole | s-BuLi | Me₃SiCl | Diethyl ether | 88 (silylated) | N/A |

| Anisole | n-BuLi | I₂ | Hexane/TMEDA | 90 (2-iodoanisole) | N/A |

Experimental Protocol: Directed Ortho-Metalation of 4-Bromoanisole

To a solution of 4-bromoanisole (1.0 equiv.) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 equiv.) in anhydrous THF at -78 °C under an argon atmosphere is added n-butyllithium (1.1 equiv.) dropwise. The solution is stirred at this temperature for 1 hour, during which time the aryllithium species forms. Anhydrous N,N-dimethylformamide (DMF) (1.5 equiv.) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched with 1 M HCl and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The resulting aldehyde is purified by column chromatography.

Diagram: Directed Ortho-Metalation Logical Flow

Caption: Directed ortho-metalation pathway.

Spectroscopic Data of Bromoanisole Isomers

Accurate characterization of the bromoanisole isomers is essential for their use in synthesis. The following table summarizes key spectroscopic data for the ortho, meta, and para isomers.

Table 5: Spectroscopic Data for Bromoanisole Isomers

| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | Mass Spectrum (m/z) |

| 2-Bromoanisole | 7.53 (dd), 7.27 (m), 6.90 (dd), 6.83 (m), 3.89 (s, 3H) | 155.9, 133.4, 128.5, 121.8, 112.1, 111.8, 56.2 | 1250 (C-O), 1470 (C=C), 2950 (C-H) | 186/188 (M+), 171/173, 107, 77 |

| 3-Bromoanisole | 7.15-7.05 (m, 2H), 6.95 (m, 1H), 6.80 (m, 1H), 3.75 (s, 3H) | 160.0, 130.5, 123.0, 121.5, 116.0, 112.5, 55.2 | 1245 (C-O), 1475 (C=C), 2940 (C-H) | 186/188 (M+), 171/173, 107, 77 |

| 4-Bromoanisole | 7.37 (d, 2H), 6.77 (d, 2H), 3.77 (s, 3H) | 158.7, 132.2, 115.8, 112.8, 55.4 | 1240 (C-O), 1480 (C=C), 2850-2960 (C-H) | 186/188 (M+), 171/173, 107 |

Note: NMR data is typically recorded in CDCl₃. IR data represents key characteristic peaks.[7][8]

Conclusion

Brominated anisoles are undeniably powerful and versatile intermediates in the field of organic synthesis. Their unique electronic and structural features allow for a broad spectrum of chemical transformations, providing access to a vast array of complex molecular architectures. The ability to selectively functionalize the aromatic ring through either the bromine or the methoxy-directed positions offers chemists a strategic advantage in the design and execution of synthetic routes. This guide has provided a comprehensive overview of the most critical reactions involving brominated anisoles, complete with quantitative data, detailed protocols, and visual workflows, to aid researchers and developers in harnessing the full potential of these valuable synthetic building blocks. The continued exploration of new catalytic systems and reaction conditions will undoubtedly further expand the utility of brominated anisoles in the ongoing quest for novel and impactful molecules.

References

The Ascendancy of the Trifluoromethoxy Group: A Technical Guide to Trifluoromethoxylated Aromatic Compounds for Researchers and Drug Development Professionals

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone in modern medicinal chemistry and materials science. Among these, the trifluoromethoxy (-OCF3) group has emerged as a substituent of profound interest, imparting unique and often advantageous physicochemical properties to aromatic scaffolds. This technical guide provides an in-depth exploration of trifluoromethoxylated aromatic compounds, covering their synthesis, key properties, and applications, with a particular focus on their role in drug discovery and development.

Core Physicochemical Properties of the Trifluoromethoxy Group

The trifluoromethoxy group is often considered a "super-halogen" due to its strong electron-withdrawing nature and high lipophilicity.[1] Its properties are distinct from both its methoxy (-OCH3) analogue and the closely related trifluoromethyl (-CF3) group. Understanding these properties is crucial for leveraging the -OCF3 group in molecular design.

The trifluoromethoxy group significantly enhances the lipophilicity of a molecule, a critical factor for cell membrane permeability and bioavailability.[2][3] This increased lipophilicity is attributed to the three fluorine atoms. Furthermore, the potent electron-withdrawing effect of the -OCF3 group can profoundly influence the acidity or basicity of nearby functional groups and modulate the electron density of the aromatic ring, thereby affecting its reactivity and interactions with biological targets.[2]

| Property | Trifluoromethoxy (-OCF3) | Trifluoromethyl (-CF3) | Methoxy (-OCH3) | Chlorine (-Cl) |

| Hansch Lipophilicity Parameter (π) | +1.04 | +0.88 | -0.02 | +0.71 |

| Hammett Meta Constant (σm) | +0.38 | +0.43 | +0.12 | +0.37 |

| Hammett Para Constant (σp) | +0.25 | +0.54 | -0.27 | +0.23 |

This table summarizes key physicochemical parameters, highlighting the unique electronic and lipophilic contributions of the trifluoromethoxy group compared to other common substituents.

Synthesis of Trifluoromethoxylated Aromatic Compounds

The introduction of the trifluoromethoxy group onto an aromatic ring presents unique synthetic challenges, primarily due to the instability of the trifluoromethoxide anion.[2] However, a number of effective methodologies have been developed, broadly categorized into nucleophilic, electrophilic, and radical approaches.

Nucleophilic Trifluoromethoxylation

This approach typically involves the reaction of an activated aryl halide with a source of the trifluoromethoxide anion. Due to the anion's instability, this is often generated in situ or a stable surrogate is employed.

Experimental Protocol: Synthesis of 4-(Trifluoromethoxy)aniline

This protocol describes a two-step synthesis of 4-(trifluoromethoxy)aniline, a key intermediate in the production of the insecticide Metaflumizone.[4]

-

Step 1: Amination of Trifluoromethoxybenzene.

-

To a reaction vessel under a continuous argon atmosphere and vigorous stirring, add 1 mole of trifluoromethoxybenzene and anhydrous dimethyl sulfoxide (DMSO).

-

Add a mixture of sodium ferrate and sodium bromide (1:1 molar ratio) as an auxiliary reaction mixture. The molar ratio of trifluoromethoxybenzene to the auxiliary mixture should be 1:1.4.

-

Heat the mixture to 95°C for 4 hours.

-

Add sodium amide (4.5 molar equivalents relative to trifluoromethoxybenzene).

-

Increase the temperature to 155°C and the pressure to 4 atmospheres.

-

Continue the reaction for 10 hours.[4]

-

-

Step 2: Work-up and Isolation.

-

After cooling the reaction mixture, pour it into 8 volumes of water.

-

Extract the aqueous mixture with chloroform (4 times the original reaction volume).

-

Wash the combined organic extracts with water and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield 4-(trifluoromethoxy)aniline.[4]

-

Electrophilic Trifluoromethoxylation

Electrophilic trifluoromethoxylation reagents allow for the direct introduction of the -OCF3 group onto electron-rich aromatic rings, such as phenols.

Experimental Protocol: Electrophilic Trifluoromethylthiolation of Phenols (as an analogue to trifluoromethoxylation)

While direct electrophilic trifluoromethoxylation of phenols can be challenging, the analogous trifluoromethylthiolation provides a useful procedural template. This protocol details the para-selective trifluoromethylthiolation of phenols using N-(trifluoromethylsulfanyl)aniline.[5]

-

Reaction Setup.

-

In a suitable reaction vessel, dissolve the substituted phenol in untreated dichloromethane under an air atmosphere with stirring at room temperature.

-

Add N-(trifluoromethylsulfanyl)aniline (1 equivalent).

-

For reactive phenols (e.g., catechol), add boron trifluoride etherate (BF3·Et2O) as a promoter. For less reactive phenols, use triflic acid.[5]

-

-

Reaction and Work-up.

-

Stir the reaction at room temperature and monitor by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with an appropriate aqueous solution (e.g., saturated sodium bicarbonate).

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over a suitable drying agent (e.g., MgSO4), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[5]

-

Radical Trifluoromethoxylation

Radical-based methods have emerged as powerful tools for the C-H trifluoromethoxylation of a broad range of (hetero)arenes, often under mild, photoredox-catalyzed conditions.[6]

Experimental Protocol: Photocatalytic C-H Trifluoromethoxylation of Arenes using Bis(trifluoromethyl)peroxide (BTMP)

This protocol describes a general procedure for the photocatalytic trifluoromethoxylation of arenes.[6]

-

Reaction Setup.

-

In a reaction vessel, combine the aromatic substrate (5 equivalents), [Ru(bpy)3][PF6]2 (1.5 mol%), and potassium fluoride (0.1 equivalents) in acetonitrile (0.2 M).

-

Condense bis(trifluoromethyl)peroxide (BTMP, 1 equivalent) into the reaction mixture at a low temperature.

-

Seal the vessel and allow it to warm to room temperature.

-

-

Photocatalysis and Analysis.

-